2-(Chloromethyl)-4-nitropyridine is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is characterized by the presence of both a chloromethyl group and a nitro group on the pyridine ring, which contributes to its reactivity and utility in various chemical reactions. The compound has the molecular formula and a molecular weight of approximately 172.57 g/mol. Its unique structure allows it to participate in diverse chemical transformations, making it valuable in synthetic applications.
2-(Chloromethyl)-4-nitropyridine can be synthesized from various precursors, including 2-picoline and nitro compounds. It is documented in several chemical databases such as PubChem and BenchChem, where comprehensive data regarding its properties and synthesis methods are available.
This compound belongs to the class of nitropyridines, which are derivatives of pyridine containing nitro groups. The presence of the chloromethyl group classifies it further as a chloroalkyl derivative, enhancing its reactivity in nucleophilic substitution reactions.
The synthesis of 2-(chloromethyl)-4-nitropyridine can be achieved through several methods:
The molecular structure of 2-(chloromethyl)-4-nitropyridine features a pyridine ring substituted at the second position with a chloromethyl group and at the fourth position with a nitro group. The canonical SMILES representation is C1=CN=C(C=C1[N+](=O)[O-])CCl
, indicating the arrangement of atoms within the molecule.
2-(Chloromethyl)-4-nitropyridine participates in various chemical reactions, primarily due to its electrophilic nature:
The reactivity profile of this compound allows it to serve as an intermediate in synthesizing more complex structures, including pharmaceuticals and agrochemicals .
The mechanism by which 2-(chloromethyl)-4-nitropyridine acts in chemical reactions typically involves:
The efficiency of these reactions can vary based on reaction conditions such as solvent choice, temperature, and the nature of nucleophiles used.
2-(Chloromethyl)-4-nitropyridine finds applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2